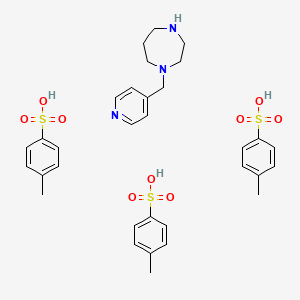

1-(4-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of pyridinium salt . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

The synthesis of similar compounds involves the use of reagent grade chemicals without further purification . For example, a mixture of 4-[(4-pyridinylmethyl)amino] benzoic acid, 4,4′-bipyridine, Co(Ac)2–4H2O, NaOH, and H2O was placed in a Teflon-lined autoclave at 393 K for 4 days .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallography . For instance, the structure of a related compound, catena-poly [diaqua-bis (μ2-4- ( (pyridin-4-ylmethyl)amino)benzoato-κ2N:O)cobalt (II)] – 4,4′-bipyridine – water (1/2/2), was determined to be triclinic .Chemical Reactions Analysis

Pyridinium salts are known for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, as pyridinium ylides, and in various other applications .Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

This compound has been used in the synthesis of triazole-pyrimidine hybrids , which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been evaluated for their potential in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Antiviral Agents

Pyrimidine and its derivatives, which can be synthesized using this compound, have been proven to have antiviral activity .

Anticancer Agents

These derivatives also exhibit anticancer activity . They have been used in the development of potential treatments for various types of cancer .

Antioxidant Agents

The compound has been used in the synthesis of derivatives that exhibit antioxidant activity . These derivatives could potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Agents

The compound has been used in the synthesis of derivatives that exhibit antimicrobial activity . These derivatives could potentially be used in the treatment of various bacterial and fungal infections .

Material Science Applications

Pyridinium salts, which can be synthesized using this compound, have applications in material science . They have been used in the development of new materials with unique properties .

Gene Delivery Applications

Pyridinium salts have also been used in biological applications related to gene delivery . They have been used in the development of vectors for gene therapy .

Anti-cholinesterase Inhibitors

Pyridinium salts have been used as anti-cholinesterase inhibitors . They have potential therapeutic application in diseases such as Alzheimer’s disease .

properties

IUPAC Name |

4-methylbenzenesulfonic acid;1-(pyridin-4-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3C7H8O3S/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11;3*1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,1,4,7-10H2;3*2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFKRNIACVYSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O9S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)

![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)

![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2851377.png)